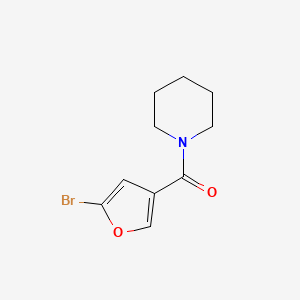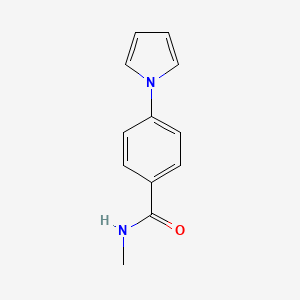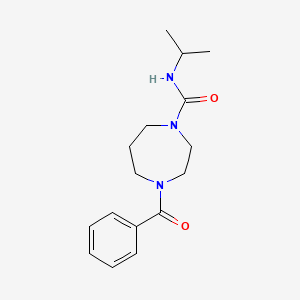![molecular formula C19H20N2O5S B7502878 [1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate is a chemical compound with potential applications in scientific research. It is commonly referred to as "compound X" in literature.
Mécanisme D'action
Compound X inhibits the activity of the enzyme by binding to its active site. This prevents the enzyme from carrying out its normal function, leading to a decrease in cellular processes that rely on this enzyme's activity.
Biochemical and Physiological Effects
Inhibition of the enzyme by compound X has been shown to have anti-tumor effects in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its specificity for the target enzyme. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, a limitation of using compound X is its low solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on compound X. One area of interest is its potential use in cancer research. Further studies are needed to determine its efficacy in different cancer cell types and in vivo models. Additionally, research could focus on developing analogs of compound X with improved solubility and bioavailability. Finally, it would be interesting to investigate the potential of compound X in other disease models beyond cancer and inflammation.
Méthodes De Synthèse
The synthesis of [1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate involves a multi-step process. It starts with the reaction of 2,3-dihydroindene-1-carboxylic acid with thionyl chloride to form 2,3-dihydroindene-1-carbonyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-(4-sulfamoylbenzyl) ester to yield this compound.
Applications De Recherche Scientifique
Compound X has potential applications in scientific research due to its ability to inhibit the activity of a specific enzyme. This enzyme is involved in the regulation of cellular processes such as cell growth and proliferation. Inhibition of this enzyme has been shown to have anti-tumor effects, making compound X a potential candidate for cancer research.
Propriétés
IUPAC Name |
[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-12(18(22)21-16-8-5-13-3-2-4-15(13)11-16)26-19(23)14-6-9-17(10-7-14)27(20,24)25/h5-12H,2-4H2,1H3,(H,21,22)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECDTOVRAJMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(CCC2)C=C1)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
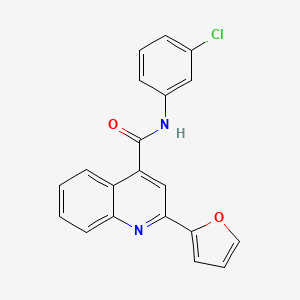
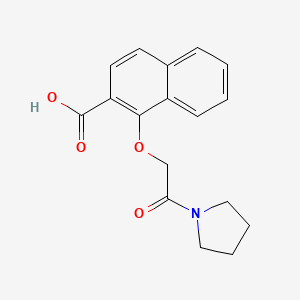
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
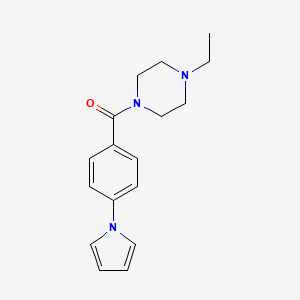
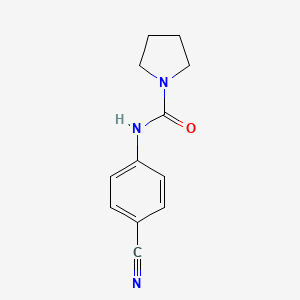
![imidazol-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7502840.png)
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)
